molecular formula C21H34N2O B7535210 N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

Cat. No. B7535210
M. Wt: 330.5 g/mol
InChI Key: ACBYZPWRICIIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMXB-A is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications. DMXB-A has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

Mechanism of Action

DMXB-A acts as an agonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. Activation of the alpha7 receptor by DMXB-A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as promote neuronal survival and regeneration. DMXB-A has also been shown to have analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. DMXB-A has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMXB-A is that it has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of DMXB-A as a treatment for inflammatory disorders such as rheumatoid arthritis. Further research is needed to fully understand the mechanisms of action of DMXB-A and its potential therapeutic applications.

Synthesis Methods

DMXB-A can be synthesized using a multi-step process that involves the reaction of 2-butanone with 2-bromoacetophenone, followed by the reaction of the resulting product with 2,3-dimethylcyclohexylamine. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

DMXB-A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment option for conditions such as rheumatoid arthritis and chronic pain.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O/c1-6-14(2)18-11-7-8-12-20(18)23-21(24)17(5)22-19-13-9-10-15(3)16(19)4/h7-8,11-12,14-17,19,22H,6,9-10,13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYZPWRICIIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)NC2CCCC(C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

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